2,5-Difluoro-4-methoxyaniline
Overview
Description
2,5-Difluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.14 . It is typically stored at room temperature and is available in a solid, powder form .
Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-4-methoxyaniline consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one amine group . The InChI code for this compound is 1S/C7H7F2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
2,5-Difluoro-4-methoxyaniline is a solid powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Environmental Remediation
Degradation of Methoxyanilines in Aqueous Solution
Methoxyanilines, including derivatives similar to 2,5-Difluoro-4-methoxyaniline, are aniline derivatives important for dye and pharmaceutical industries. Their presence in wastewater poses significant toxicity and carcinogenic risks to aquatic life and public health. Fenton-like oxidation using laterite soil as an iron source has been evaluated for the degradation of Methoxyanilines, showing significant removal efficiency and COD (Chemical Oxygen Demand) reduction, suggesting a potential environmental remediation application (Chaturvedi & Katoch, 2020).
Material Science
Synthesis and Properties of Molecular Crystals
Fluorescent and non-fluorescent crystals of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline derivatives were prepared to investigate their structural and luminescence properties. Such studies are critical for developing materials with specific optical properties for applications in sensors and display technologies (Tsuchimoto et al., 2016).
Chemical Synthesis
Improved Synthesis of Biological Active Compounds
5-Ethylsulfonyl-2-methoxyaniline, a compound related to 2,5-Difluoro-4-methoxyaniline, has been identified as a versatile molecule in the preparation of compounds with biological activities, including kinase inhibitors. Improved synthesis methods for such compounds highlight the importance of these derivatives in developing new therapeutic agents (Johnson et al., 2022).
Polymerization Studies
The polymerization of dimethoxyaniline derivatives, including studies on poly-2,5-dimethoxyaniline, reveals the impact of anions on the formation and electroactivity of these polymers. Such research is foundational for the development of conducting polymers with applications in electronics and energy storage (Palys et al., 2000).
Safety And Hazards
This compound is classified as harmful if swallowed or inhaled, toxic in contact with skin, and it causes skin and eye irritation . Safety measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, not getting the compound in eyes or on skin or clothing, and using personal protective equipment .
properties
IUPAC Name |
2,5-difluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQBYYZISMYWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666684 | |
Record name | 2,5-Difluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-methoxyaniline | |
CAS RN |
394223-61-1 | |
Record name | 2,5-Difluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoro-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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